molecular formula C11H7FO2S B6373382 4-(5-Formylthiophen-2-yl)-3-fluorophenol, 95% CAS No. 1261944-55-1

4-(5-Formylthiophen-2-yl)-3-fluorophenol, 95%

Cat. No.: B6373382
CAS No.: 1261944-55-1
M. Wt: 222.24 g/mol
InChI Key: ZRZLXDQJNDGXTG-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-yl)-3-fluorophenol, 95% (FTFP) is an organic compound with a chemical formula of C7H5FOS. It is a colorless solid with a molecular weight of 173.17 g/mol. FTFP is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the manufacture of various organic compounds.

Scientific Research Applications

4-(5-Formylthiophen-2-yl)-3-fluorophenol, 95% has a wide range of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the synthesis of various heterocyclic compounds. 4-(5-Formylthiophen-2-yl)-3-fluorophenol, 95% is also used as a catalyst in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-2-yl)-3-fluorophenol, 95% is not well understood. However, it is believed that 4-(5-Formylthiophen-2-yl)-3-fluorophenol, 95% acts as a nucleophile in the reaction with the acid catalyst, forming an intermediate which then reacts with the substrate to form the desired product. The reaction is believed to be reversible and can be catalyzed by both acids and bases.
Biochemical and Physiological Effects
4-(5-Formylthiophen-2-yl)-3-fluorophenol, 95% has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It is also believed to be non-carcinogenic.

Advantages and Limitations for Lab Experiments

4-(5-Formylthiophen-2-yl)-3-fluorophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. It is also non-toxic and non-irritating. However, 4-(5-Formylthiophen-2-yl)-3-fluorophenol, 95% is not a very reactive compound and is not suitable for use in some reactions.

Future Directions

There are several potential future directions for 4-(5-Formylthiophen-2-yl)-3-fluorophenol, 95%. It could be used as a catalyst in the synthesis of polymers and other materials. It could also be used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, further research could be done to investigate the mechanism of action and biochemical and physiological effects of 4-(5-Formylthiophen-2-yl)-3-fluorophenol, 95%.

Synthesis Methods

4-(5-Formylthiophen-2-yl)-3-fluorophenol, 95% can be synthesized by the reaction of 5-formylthiophene and 3-fluorophenol in the presence of an acid catalyst. This reaction is typically carried out in aqueous solution at a temperature of 70-80°C. The reaction is typically complete within 2-4 hours. The reaction can also be carried out in the presence of a base catalyst, such as sodium hydroxide, at a temperature of 100-110°C.

Properties

IUPAC Name

5-(2-fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-10-5-7(14)1-3-9(10)11-4-2-8(6-13)15-11/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZLXDQJNDGXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684203
Record name 5-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-55-1
Record name 5-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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